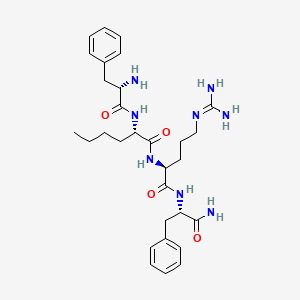
H-Phe-Nle-Arg-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Nle-Arg-Phe-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
H-Phe-Nle-Arg-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue in related peptides can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in related peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .
Aplicaciones Científicas De Investigación
H-Phe-Nle-Arg-Phe-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neuromodulation and muscle contraction.
Medicine: Explored for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of peptide-based drugs and bioactive compounds
Mecanismo De Acción
The mechanism of action of H-Phe-Nle-Arg-Phe-NH2 involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound is known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior .
Comparación Con Compuestos Similares
H-Phe-Nle-Arg-Phe-NH2 is unique compared to other similar compounds due to its specific amino acid sequence and biological activity. Similar compounds include:
H-Phe-Met-Arg-Phe-NH2: Another FMRFamide-related peptide with similar neuromodulatory effects.
H-Phe-D-met-arg-phe-NH2: A peptide with a different stereochemistry, affecting its biological activity.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.
These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.
Propiedades
Número CAS |
83903-26-8 |
|---|---|
Fórmula molecular |
C30H44N8O4 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C30H44N8O4/c1-2-3-15-23(36-27(40)22(31)18-20-11-6-4-7-12-20)28(41)37-24(16-10-17-35-30(33)34)29(42)38-25(26(32)39)19-21-13-8-5-9-14-21/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,40)(H,37,41)(H,38,42)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
ADPWXDVLUQPBQP-QORCZRPOSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canónico |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
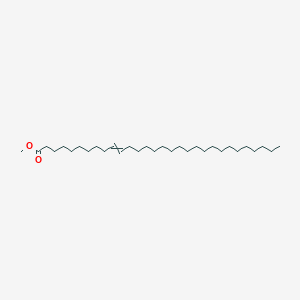
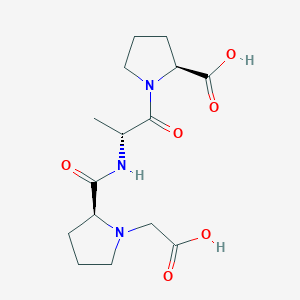
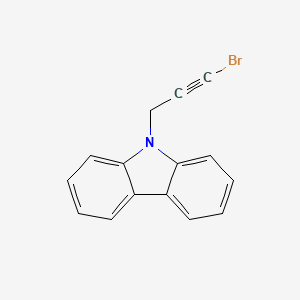
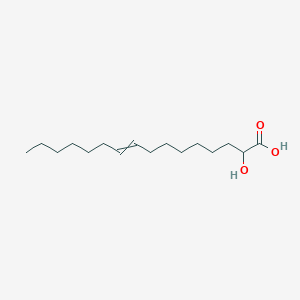
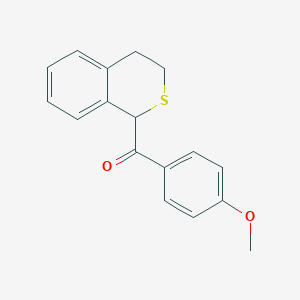
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
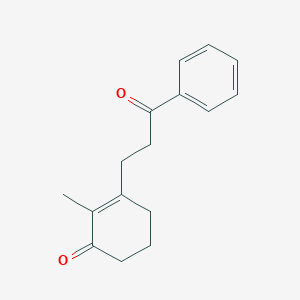
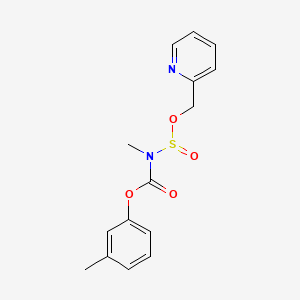
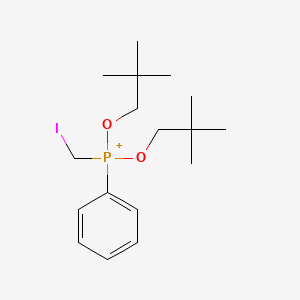

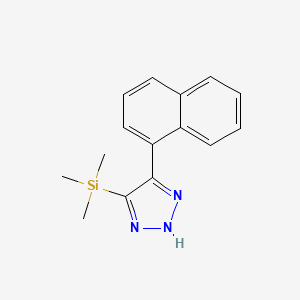
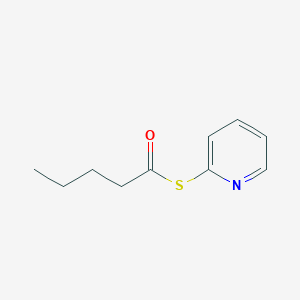
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
